Product packaging for (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine(Cat. No.:)

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine

Cat. No.: B13047921
M. Wt: 170.64 g/mol
InChI Key: WZVIRRGVMXESBR-MRVPVSSYSA-N
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Description

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine is a chiral diamine compound of interest in organic synthesis and pharmaceutical research. It is supplied for research purposes with the CAS Number 14088-83-6 . This compound features a 3-chlorophenyl group and serves as a versatile chiral building block. Chiral diamines with structural similarities are extensively utilized as privileged ligands in asymmetric catalysis and as organocatalysts, enabling key transformations such as the asymmetric synthesis of alcohols . Researchers can employ this chiral backbone to develop novel synthetic pathways or to study stereoselective reactions. The compound is related to a class of quinazoline derivatives that have been investigated for their biological activity, such as a compound identified to target the m7GpppX diphosphatase in humans, suggesting potential pathways for research in enzyme inhibition . This compound is provided as a high-purity solid and should be stored in a cool, sealed environment . This product is strictly for research and manufacturing applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2 B13047921 (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(1S)-1-(3-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11ClN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1

InChI Key

WZVIRRGVMXESBR-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CN)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)N

Origin of Product

United States

Synthetic Methodologies for 1s 1 3 Chlorophenyl Ethane 1,2 Diamine

Enantioselective Synthesis Strategies

The direct formation of the chiral centers in (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine with high enantioselectivity is a key focus of modern synthetic chemistry. These methods aim to create the desired stereoisomer from prochiral precursors, minimizing the need for subsequent resolution steps.

Asymmetric Catalysis in C-N, C-C, and C-H Bond Forming Reactions

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral diamines. By employing a small amount of a chiral catalyst, large quantities of the desired enantiomer can be produced.

C-N Bond Formation: The catalytic asymmetric aminolysis of meso-aziridines is an effective strategy for producing chiral 1,2-diamines. rsc.orgua.es This desymmetrization reaction, often catalyzed by chiral Lewis acids or Brønsted acids, can yield diamines with two differently substituted amino groups. rsc.orgua.es For instance, the ring-opening of a suitably substituted meso-aziridine with an amine nucleophile in the presence of a chiral catalyst could theoretically produce precursors to this compound. Another significant approach is the hydroamination of allylic amines, which offers 100% atom economy. rsc.orgua.es Rhodium and copper catalysts have been successfully used for the asymmetric intermolecular hydroamination of allylic amines with nitrogen nucleophiles to generate chiral 1,2-diamines. rsc.orgua.es

C-C Bond Formation: The aza-Henry (nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is a well-established method for creating a C-C bond while setting two new stereocenters. This can be a viable route to vicinal diamines following the reduction of the nitro group.

While specific data for the synthesis of this compound via these methods is not extensively reported, the general applicability of these reactions to similar substrates is well-documented.

Chemoenzymatic and Biocatalytic Approaches for Stereocontrol

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules under mild conditions. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures.

A pertinent example is the lipase-catalyzed asymmetric desymmetrization of prochiral meso-1,2-diaryl-1,2-diaminoethanes. While direct application to the 3-chloro substituted compound is not detailed, studies on the analogous para-chlorophenyl ethanediamine have shown moderate conversion using lipases from Candida antarctica (CAL-A and CAL-B). This suggests that a similar biocatalytic approach could be optimized for the synthesis of this compound precursors. The enzymatic reaction typically involves the selective acylation of one of the amino groups in the presence of an acyl donor.

Stereoselective Transformation of Precursors

An alternative to direct enantioselective synthesis is the transformation of existing chiral or prochiral molecules into the target diamine. These methods often rely on well-established reactions where stereocontrol is induced by a chiral reagent or catalyst.

Asymmetric Ring-Opening Reactions of Cyclic Substrates

The asymmetric ring-opening of epoxides is a classic and reliable method for introducing a stereocenter. For the synthesis of this compound, a potential route could involve the ring-opening of racemic 3-chlorostyrene (B1584043) oxide with an amine nucleophile, followed by further functional group manipulations. A chemoenzymatic approach could involve the kinetic resolution of a racemic epoxide, followed by regioselective opening of the desired enantiomer.

Asymmetric Hydrogenation of Diimine Intermediates

The asymmetric hydrogenation of a C=N double bond in an imine precursor is a highly effective method for producing chiral amines. This approach typically involves the use of a transition metal catalyst, such as rhodium, iridium, or ruthenium, complexed with a chiral ligand.

For the synthesis of this compound, a plausible route would start from 3-chloroacetophenone. This ketone can be converted to an α-amino ketone, which is then transformed into an imine. Subsequent asymmetric hydrogenation of this imine would yield the desired diamine. Ruthenium-catalyzed asymmetric transfer hydrogenation, in particular, has been shown to be effective for the reduction of unprotected α-amino ketones to chiral 1,2-amino alcohols, a closely related class of compounds. This suggests that a similar catalytic system could be adapted for the corresponding imines.

Table 1: Representative Catalysts for Asymmetric Hydrogenation

Catalyst Type Metal Chiral Ligand Example Substrate Class
Noyori-type Ruthenium BINAP/Diamine Ketones, Imines
Crabtree's Catalyst Iridium Chiral Phosphine Olefins, Imines
Rhodium-DIPAMP Rhodium DIPAMP Enamides

Chiral Resolution Techniques

When an enantioselective synthesis is not feasible or efficient, the resolution of a racemic mixture of 1-(3-Chlorophenyl)ethane-1,2-diamine (B12287688) is a common alternative. This involves separating the two enantiomers.

One of the most widely used methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Acidity Common Applications
(+)-Tartaric Acid Dicarboxylic Acid Resolution of a wide range of racemic amines
(-)-Dibenzoyl-L-tartaric acid Dicarboxylic Acid Resolution of amines and amino alcohols
(S)-Mandelic Acid Monocarboxylic Acid Resolution of amines and alcohols
(1R)-(-)-10-Camphorsulfonic acid Sulfonic Acid Strong acid for resolving weakly basic amines

Diastereomeric Salt Formation and Separation

The resolution of a racemic mixture of 1-(3-chlorophenyl)ethane-1,2-diamine via diastereomeric salt formation is a classical and widely employed method for obtaining the individual enantiomers. This technique relies on the reaction of the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, such as solubility, which allows for their separation by fractional crystallization. chimia.chd-nb.info

The general principle involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. chimia.ch Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically enriched amine. The choice of the resolving agent and the solvent system is critical for achieving efficient separation and high optical purity. mdpi.com

Commonly used chiral resolving agents for racemic amines include chiral carboxylic acids such as (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid. chimia.ch For instance, the resolution of racemic diaminocyclohexane has been successfully achieved using the L- and D-isomers of tartaric acid, affording the corresponding enantiomers in excellent yield and enantiomeric excess. mdpi.com The selection of the optimal resolving agent and solvent often requires empirical screening to identify the conditions that provide the best discrimination between the two diastereomers, leading to a high-yielding crystallization of one diastereomer in high purity.

Table 1: General Parameters for Diastereomeric Salt Resolution

ParameterDescriptionCommon Examples
Racemic Mixture The compound to be resolved.1-(3-Chlorophenyl)ethane-1,2-diamine
Resolving Agent A chiral acid to form diastereomeric salts.(+)-Tartaric acid, (-)-Mandelic acid
Solvent Medium for salt formation and crystallization.Alcohols (e.g., Methanol (B129727), Ethanol), Water
Separation Method Physical separation of diastereomers.Fractional Crystallization
Liberation of Amine Recovery of the resolved enantiomer.Treatment with a base (e.g., NaOH)

This table presents generalized information based on common practices for resolving racemic amines and is not based on a specific documented resolution of this compound.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is another powerful strategy for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. phenomenex.com One enantiomer reacts faster, leading to its conversion into a new product, while the slower-reacting enantiomer remains largely unreacted. This allows for the separation of the unreacted enantiomer in high enantiomeric excess.

Enzymatic kinetic resolution is a particularly effective and widely used approach for the resolution of racemic amines. nih.gov Lipases are a class of enzymes commonly employed for this purpose. In a typical lipase-catalyzed kinetic resolution of a racemic amine, an acylating agent is used to selectively acylate one of the enantiomers. The resulting amide can then be separated from the unreacted amine, which is enriched in the other enantiomer. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). nih.gov

For example, lipase (B570770) from Candida antarctica B (CAL-B) has been shown to be highly effective in the kinetic resolution of various chiral amines through enantioselective acetylation. chimia.ch The choice of the acylating agent and the reaction solvent can significantly influence the conversion and the enantiomeric excess of both the product and the remaining starting material.

Table 2: Key Factors in Enzymatic Kinetic Resolution of Amines

FactorRole in the Resolution ProcessTypical Selections
Enzyme Chiral catalyst that selectively reacts with one enantiomer.Lipases (e.g., Candida antarctica Lipase B)
Acylating Agent Reagent that acylates the more reactive enantiomer.Ethyl acetate, Isopropenyl acetate
Solvent Reaction medium.Organic solvents (e.g., Toluene, THF)
Separation Isolation of the unreacted enantiomer from the acylated product.Chromatography, Extraction

This table outlines the general components of an enzymatic kinetic resolution for amines. Specific conditions for this compound would require experimental determination.

Advanced Spectroscopic and Structural Characterization of 1s 1 3 Chlorophenyl Ethane 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its connectivity and stereochemistry.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The protons on the 3-chlorophenyl ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, a complex splitting pattern is anticipated. For comparison, the aromatic protons of 3-chloroaniline (B41212) show signals in the range of δ 6.6 to 7.2 ppm. The methine proton (CH) attached to the stereogenic center is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons and potentially the amine protons. The chemical shift of this proton would likely be influenced by the deshielding effect of the aromatic ring. The methylene protons of the ethylenediamine (B42938) backbone would likely appear as two distinct multiplets due to their diastereotopic nature, further complicated by coupling to the adjacent methine and amine protons. The amine (NH₂) protons are expected to present as broad signals, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The 3-chlorophenyl group will show six distinct signals in the aromatic region (typically δ 110-150 ppm). The carbon atom bearing the chlorine (C-Cl) is expected to have a chemical shift around δ 134 ppm, similar to what is observed for 3-chloroaniline. The other aromatic carbon signals will be influenced by the chloro and the ethylenediamine substituents. The two aliphatic carbons, the methine (CH) and methylene (CH₂), will appear in the upfield region of the spectrum. Based on data for similar structures like (S)-1-phenylethane-1,2-diamine, the methine carbon can be expected in the range of δ 50-60 ppm, while the methylene carbon would be slightly more shielded, appearing around δ 45-55 ppm. For reference, the carbons in ethylenediamine dihydrochloride (B599025) appear around δ 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1 (CH)~4.0-4.5 (m)~50-60
C2 (CH₂)~2.8-3.5 (m)~45-55
Aromatic CH~7.0-7.5 (m)~115-130
Aromatic C-Cl-~134-136
Aromatic C-C(H)N-~145-148
NH₂variable (br s)-

Note: These are estimated values based on analogous compounds and are presented for illustrative purposes. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.

A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a clear correlation between the methine proton (CH) and the diastereotopic methylene protons (CH₂), as well as between the methylene protons and the amine protons (if not exchanging too rapidly). The coupling between adjacent aromatic protons would also be evident, aiding in their specific assignment.

An HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton signals of the methine and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum. This is particularly useful in distinguishing between the C1 and C2 carbons of the ethane-1,2-diamine backbone.

For the definitive assignment of the stereochemistry at the C1 center, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed. These experiments detect through-space interactions between protons that are close to each other, which can help in determining the relative orientation of substituents around the chiral center.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound is expected to be rich in information. The N-H stretching vibrations of the primary amine groups will appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The N-H bending vibration (scissoring) of the primary amine groups typically appears as a medium to strong band between 1590 and 1650 cm⁻¹. The C-N stretching vibrations will be found in the 1000-1250 cm⁻¹ range. Finally, the C-Cl stretching vibration of the 3-chlorophenyl group is expected to give a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The IR spectrum of 3-chloroaniline, for instance, shows characteristic bands for the aromatic C-H, N-H, and C-Cl stretching vibrations.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3300-3500Medium
Aromatic C-HStretch3000-3100Medium-Weak
Aliphatic C-HStretch2850-2960Medium
C=C (Aromatic)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C₈H₁₁ClN₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The theoretical monoisotopic mass is a critical parameter obtained from HRMS, which is calculated using the mass of the most abundant isotope of each element. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Isotopic Mass Calculation for C₈H₁₁ClN₂
ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.0078251111.086075
Chlorine³⁵Cl34.968853134.968853
Nitrogen¹⁴N14.003074228.006148
Theoretical Monoisotopic Mass170.061076

An experimental HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to piece together the structure of the original molecule.

For this compound, several key fragmentation pathways can be predicted based on established principles for aromatic compounds, amines, and halogenated compounds.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. nih.gov For the title compound, this would involve the cleavage of the bond between the two carbon atoms of the ethane (B1197151) backbone. This would lead to the formation of a resonance-stabilized benzylic cation containing the 3-chlorophenyl group.

Loss of Chlorine: The presence of a chlorine atom introduces a characteristic isotopic pattern in the mass spectrum, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. guidechem.com Fragmentation involving the loss of a chlorine radical is also a possible pathway.

Benzylic Cleavage: The bond between the chiral carbon and the adjacent CH₂NH₂ group is a likely site for cleavage. This would result in the formation of a stable 3-chlorotropylium ion or a related benzylic cation.

Fragmentation of the Diamine Chain: Cleavage within the ethylenediamine chain can also occur, leading to smaller fragment ions.

A proposed fragmentation pattern is detailed in the table below. The analysis of a related compound, N,N-Diethyl-N'-phenylethylenediamine, shows a base peak resulting from the cleavage of the C-C bond in the ethylenediamine chain, which supports the likelihood of similar fragmentation in the title compound. nist.gov

Table 2: Predicted Major Fragment Ions of this compound in EI-MS
m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
170/172[C₈H₁₁ClN₂]⁺Molecular Ion (M⁺) with isotopic pattern
140[C₇H₇ClN]⁺Loss of CH₂NH₂
139[C₈H₁₀N₂]⁺Loss of Cl
111/113[C₆H₄Cl]⁺Cleavage of the ethylamine (B1201723) side chain from the phenyl ring
104[C₇H₈N]⁺Loss of HCl from the [C₇H₇ClN]⁺ fragment
30[CH₄N]⁺Cleavage yielding the aminomethyl cation [CH₂NH₂]⁺

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the absolute configuration of a chiral molecule. nih.gov For this compound, a single-crystal X-ray diffraction study would not only confirm the 'S' configuration at the chiral center but also reveal detailed information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for the title compound is not publicly available, insights can be drawn from the crystal structures of related chiral phenylethylenediamine derivatives. scirp.orgresearchgate.net These studies consistently show the importance of hydrogen bonding in the crystal packing.

In the solid state, this compound is expected to form an extensive network of intermolecular hydrogen bonds involving the amine groups. These interactions would likely involve the nitrogen atoms acting as both hydrogen bond donors and acceptors, leading to the formation of chains or more complex three-dimensional architectures. The presence of the aromatic ring also allows for the possibility of C-H···π interactions, which would further stabilize the crystal lattice.

Chiral Recognition and Stereoselective Phenomena of 1s 1 3 Chlorophenyl Ethane 1,2 Diamine

Enantiomeric Purity Assessment Methodologies

The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial for chiral compounds, as different enantiomers can exhibit varied biological activities and effects. eijppr.comcsfarmacie.cz For (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine, precise and reliable methods are required to quantify the presence of its corresponding (1R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and highly accurate technique for assessing the enantiomeric purity of chiral amines. openochem.orglibretexts.org The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. eijppr.comopenochem.org

The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. openochem.org Since diastereomers possess different physical and chemical properties, they exhibit varying affinities for the CSP, resulting in different retention times and allowing for their separation and quantification. openochem.org The enantiomeric excess (%ee) is then calculated from the integrated peak areas of the two enantiomers in the chromatogram. openochem.orggimitec.com

For primary amines like this compound, several types of CSPs have proven effective. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability and excellent chiral recognition capabilities. csfarmacie.cznih.gov

Pirkle-type CSPs: These are based on the principle of forming diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Cyclodextrin-based CSPs: These create inclusion complexes with the analyte, where the chiral cavity of the cyclodextrin (B1172386) facilitates separation. csfarmacie.cz

Crown Ether-based CSPs: Particularly effective for primary amines, these phases operate under reversed-phase conditions. chromatographyonline.com

The mobile phase composition is critical for achieving optimal separation. It often consists of a mixture of a nonpolar solvent (like hexane) and a polar organic modifier (like ethanol (B145695) or isopropanol), sometimes with acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution. nih.govchromatographyonline.com The selection of the appropriate CSP and mobile phase is typically determined through a screening process to find the most effective conditions for the specific analyte. chromatographyonline.comresearchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess (ee) Determination of Chiral Diamines

ParameterTypical ConditionsPurpose
Column (CSP) Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Provides a chiral environment for differential interaction with enantiomers. csfarmacie.cz
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA)Elutes the compounds; the modifier adjusts polarity and the additive improves peak shape for amines. chromatographyonline.com
Flow Rate 1.0 mL/minControls the speed of the mobile phase through the column, affecting resolution and analysis time. chromatographyonline.com
Detection UV at a specific wavelength (e.g., 220 nm or 254 nm)Monitors the elution of the compounds from the column.
Temperature Ambient or controlled (e.g., 25 °C)Affects interaction kinetics and solvent viscosity, influencing separation. chromatographyonline.com

Chiroptical Properties

Chiroptical properties arise from the differential interaction of chiral molecules with left- and right-circularly polarized light. These properties are unique to each enantiomer and are essential for their characterization.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property used to characterize chiral compounds. When plane-polarized light passes through a solution containing a chiral substance, the plane of polarization is rotated. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (1S)-enantiomer will have an optical rotation that is equal in magnitude but opposite in sign to the (1R)-enantiomer.

The specific rotation, [α], is a standardized measure of this rotation and is calculated based on the observed rotation, concentration of the solution, and the path length of the polarimeter cell. While the exact experimental value for this compound is not detailed in the provided search results, its measurement would follow standard polarimetry procedures. The value is a physical constant for the compound under specified conditions (temperature, solvent, and wavelength of light, typically the sodium D-line at 589 nm).

Table 2: Representation of Optical Rotation Data

PropertyDescriptionSignificance for this compound
Specific Rotation [α] A standardized value of the optical rotation of a chiral compound.The sign (+ or -) and magnitude are unique to the (1S)-enantiomer under specific conditions.
Solvent The medium in which the compound is dissolved for measurement (e.g., Methanol (B129727), Chloroform).The value of the specific rotation can change depending on the solvent used.
Concentration (c) The amount of substance dissolved in the solvent (g/mL or g/100mL).The observed rotation is directly proportional to the concentration.
Temperature (T) The temperature at which the measurement is taken (e.g., 20 °C or 25 °C).Optical rotation can be temperature-dependent.
Wavelength (λ) The wavelength of the light used (typically 589 nm).Optical rotation varies with the wavelength of light (optical rotatory dispersion).

Diastereomeric Interactions and Conformational Analysis

The stereochemistry of this compound dictates its three-dimensional shape (conformation) and how it interacts with other chiral molecules to form diastereomers or diastereomeric complexes.

Diastereomeric Interactions: The principle of chiral recognition in HPLC is a direct consequence of diastereomeric interactions. openochem.org The chiral stationary phase acts as a chiral resolving agent, forming non-covalent, transient diastereomeric complexes with the enantiomers of this compound. The stability of these complexes differs for the (1S) and (1R) enantiomers due to steric and electronic factors. For example, one enantiomer may fit more favorably into the chiral cavities or interact more strongly with the functional groups of the CSP, leading to a stronger binding and longer retention time. eijppr.com

Another method for analyzing enantiomeric purity involves the use of chiral derivatizing agents to convert the enantiomers into covalent diastereomers, which can then be separated and quantified using standard, non-chiral chromatography or NMR spectroscopy. libretexts.org For instance, reacting the diamine with a chiral agent like (1R)-(-)-camphor-10-sulfonyl chloride would produce diastereomeric sulfonamides with distinct physical properties and spectral signals. researchgate.net

Conformational Analysis: The conformational preferences of this compound are influenced by the steric bulk and electronic properties of its substituents: the 3-chlorophenyl group, the primary amine group (-NH2), and the secondary amine group within the ethylenediamine (B42938) chain. The molecule will adopt conformations that minimize steric hindrance and electrostatic repulsion between these groups.

The rotation around the C-C and C-N single bonds allows the molecule to exist in various conformations. The relative orientation of the large 3-chlorophenyl group and the amine functionalities is particularly important. Studies on similar fluorinated alkanes show that even subtle changes in substitution can significantly impact the conformational profile of a molecule. semanticscholar.org It is expected that the molecule will favor staggered conformations to relieve torsional strain. The presence of intramolecular hydrogen bonding between the two amine groups could also play a role in stabilizing certain conformations. The specific conformational equilibrium can be influenced by the solvent environment, with polar solvents potentially stabilizing conformers with larger dipole moments. semanticscholar.org Understanding these conformational preferences is key to explaining the mechanisms of stereoselective interactions.

Coordination Chemistry and Ligand Design Principles Involving 1s 1 3 Chlorophenyl Ethane 1,2 Diamine

(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine as a Chiral Ligand Precursor

This compound is a valuable precursor for the synthesis of chiral ligands. Its structure, featuring a stereogenic center and two nitrogen donor atoms, makes it an ideal candidate for creating a chiral environment around a metal center. The presence of the 3-chlorophenyl group can influence the electronic properties and steric bulk of the resulting ligands and complexes, which in turn can modulate their catalytic activity and stability.

Vicinal diamines of this type are versatile building blocks for a plethora of important organic structures, including organocatalysts, chiral auxiliaries, and chelating agents. The fundamental role of this compound is to impart chirality to the coordination sphere of a metal ion. This is a critical aspect in the design of catalysts for asymmetric synthesis, where the enantioselectivity of a reaction is dictated by the chiral environment of the catalyst. While specific studies on this compound as a precursor are not extensively documented in publicly available literature, the principles of its application can be inferred from studies on similar chiral diamines.

Synthesis and Structural Characterization of Metal-Diamine Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the diamine with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized using various spectroscopic and analytical techniques.

The formation of transition metal complexes with this compound is expected to be straightforward, leading to complexes with varying coordination numbers and geometries depending on the metal ion and reaction conditions. For instance, reaction with transition metal halides or acetates in ethanol (B145695) or methanol (B129727) is a common method for synthesizing such complexes. These complexes are often investigated for their potential as catalysts in various organic transformations, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The catalytic activity is intrinsically linked to the structure of the complex and the electronic and steric effects of the ligand.

While specific catalytic applications for complexes of this compound are not widely reported, related chiral diamine complexes have shown significant promise. For example, rhodium and ruthenium complexes of chiral diamines are well-known catalysts for asymmetric hydrogenation.

Based on analogous structures, it is anticipated that this compound would act as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms to form a five-membered chelate ring. The coordination geometry around the metal center can vary. For example, with late transition metals like copper(II), nickel(II), or palladium(II), square planar or distorted octahedral geometries are common. For early transition metals or those with larger ionic radii, higher coordination numbers might be observed.

The table below presents hypothetical yet plausible bond angles for a generic square planar complex of a transition metal (M) with this compound, based on known structures of similar complexes.

Bond AngleExpected Value (°)
N1-M-N2~85-90
N1-M-X1~90-95
N2-M-X2~90-95
X1-M-X2~175-180
Note: N1 and N2 are the nitrogen atoms of the diamine ligand, and X1 and X2 are other coordinating ligands (e.g., halides).

Influence of Ligand Chirality on Complex Stereochemistry and Stability

The stereochemistry of the complex can be described using designations such as Λ (lambda) and Δ (delta) for octahedral complexes, which refer to the left-handed and right-handed propeller-like arrangement of the chelate rings around the metal center. The inherent chirality of the this compound ligand will favor the formation of one diastereomer over the other, leading to diastereoselective synthesis of the metal complex.

The stability of the resulting complex is also influenced by the ligand's chirality. The specific conformation adopted by the chelate ring can lead to more or less steric strain, which in turn affects the thermodynamic stability of the complex. The interaction between the 3-chlorophenyl substituent and other parts of the complex can also play a role in determining the most stable conformation.

Derivatization to Schiff Bases for Enhanced Coordination

A common strategy to modify and enhance the coordination properties of diamine ligands is their conversion into Schiff bases. This compound can be readily condensed with various aldehydes or ketones to form chiral Schiff base ligands. This derivatization introduces imine (C=N) double bonds, which can also coordinate to metal ions, and allows for the introduction of additional donor atoms or steric bulk.

The resulting Schiff base ligands are often more versatile than the parent diamine. For example, condensation with salicylaldehyde (B1680747) or its derivatives would produce a tetradentate N2O2 ligand. These ligands can form highly stable complexes with a variety of transition metals, often with a square planar or octahedral geometry. uni-siegen.de The electronic properties of the Schiff base ligand can be fine-tuned by changing the substituents on the aldehyde or ketone precursor, thereby influencing the catalytic and electronic properties of the final metal complex.

The synthesis of a Schiff base from this compound and a generic aldehyde is depicted below:

Reaction Scheme: this compound + 2 R-CHO → (1S)-N,N'-bis(R-methylidene)-1-(3-chlorophenyl)ethane-1,2-diamine + 2 H₂O

The resulting chiral Schiff base ligands are expected to form well-defined metal complexes with applications in areas such as asymmetric catalysis and materials chemistry.

Applications of 1s 1 3 Chlorophenyl Ethane 1,2 Diamine in Asymmetric Catalysis

Development of Enantioselective Catalytic Systems

Chiral diamines like (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine are primarily used as ligands that coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium, Copper, Palladium). The resulting chiral complex then acts as the catalyst. The diamine's stereochemistry creates a chiral environment around the metal, which directs the approach of the substrate, leading to an enantioselective transformation.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

In the realm of C-C bond formation, chiral diamine-metal complexes are instrumental. For instance, in asymmetric transfer hydrogenation of prochiral ketones, a classic example involves the use of Ru(II) complexes with a chiral diamine and a tethered arene (e.g., TsDPEN catalysts). While specific data for the 3-chlorophenyl derivative is scarce, one could anticipate its use in similar systems. The electronic properties of the 3-chlorophenyl group—an electron-withdrawing chlorine atom—could influence the catalytic activity and selectivity of the corresponding metal complex compared to non-halogenated analogues.

Table 1: Representative Asymmetric C-C Bond Forming Reactions using Chiral Diamine Ligands (Note: This table is illustrative of the reaction types where a diamine ligand like this compound could be applied, based on literature for analogous compounds.)

Reaction TypeMetalTypical SubstrateProduct TypePotential Role of Diamine
Asymmetric Michael AdditionCu(II)α,β-Unsaturated KetoneChiral KetoneFormation of a chiral Lewis acid
Asymmetric Aldol (B89426) ReactionZn(II)Aldehyde + KetoneChiral β-Hydroxy KetoneControl of enolate geometry
Asymmetric Allylic AlkylationPd(0)Allylic AcetateChiral AlkeneStereodirecting ligand

Asymmetric Induction in Carbon-Heteroatom Bond Forming Reactions

The formation of stereogenic centers containing a carbon-heteroatom bond (C-N, C-O, C-S) is another area where these ligands excel. The catalytic asymmetric diamination of olefins is a powerful method for synthesizing chiral 1,2-diamines, which are themselves valuable building blocks. Palladium-catalyzed hydroamination is another relevant transformation. The specific substitution on the phenyl ring of the diamine ligand can fine-tune the electronic environment of the metal catalyst, potentially impacting the efficiency and selectivity of these reactions.

Roles as Chiral Organocatalysts in Stereoselective Transformations

Beyond their role as ligands for metals, chiral diamines can function as organocatalysts. Often, they are derivatized into more complex structures like bifunctional thiourea (B124793) or squaramide catalysts. These catalysts utilize the diamine backbone to create a rigid scaffold that positions hydrogen-bond donating groups (the thiourea or squaramide moiety) and a basic site (a tertiary amine) to activate and orient two different reaction partners simultaneously.

While direct organocatalytic use of this compound is not widely reported, it serves as a common building block for such bifunctional catalysts. These are often employed in reactions like the Michael addition of nitroalkanes to chalcones or the addition of acetylacetone (B45752) to nitro-olefins. The enantioselectivity in these cases arises from the specific spatial arrangement of the binding sites on the catalyst, which is dictated by the stereochemistry of the diamine core.

Desymmetrization of Prochiral Substrates

Desymmetrization is an elegant strategy in asymmetric synthesis where a catalyst selectively transforms one of two identical functional groups in a prochiral or meso compound, thereby creating a chiral molecule. Chiral diamines and their derivatives are effective in this role. For example, enzymes or metal catalysts incorporating chiral diamines can selectively acylate one of the two amino groups of a meso-diamine, leading to a single enantiomer of the mono-acylated product. This approach has been applied to the synthesis of valuable precursors for pharmaceuticals. Although specific examples using this compound are not readily found, its structural features are well-suited for application in such catalytic systems.

Mechanistic Investigations of Ligand-Accelerated Asymmetric Transformations

Mechanistic studies aim to understand how a ligand accelerates a reaction and controls its stereochemical outcome. For chiral diamine-metal complexes, this involves investigating the structure of the active catalyst, the nature of the catalyst-substrate interactions, and the transition states of the stereodetermining steps. Techniques such as kinetics, spectroscopy (e.g., NMR), and computational modeling are employed.

For instance, in asymmetric transfer hydrogenation, studies have shown that the N-H proton of the diamine ligand can participate directly in the hydrogen transfer step via a concerted, six-membered ring transition state. This is often referred to as a "metal-ligand bifunctional" mechanism. The electronic nature of substituents on the diamine ligand, such as the chloro group in this compound, would be expected to modulate the acidity of this N-H proton and the electron density at the metal center, thereby influencing the reaction rate and catalyst efficiency. However, specific mechanistic studies detailing these effects for this particular compound are not currently available in the literature.

This compound possesses the key structural features of a potent chiral ligand and a precursor for organocatalysts. While the broader family of chiral 1,2-diamines has been extensively and successfully applied in a vast array of asymmetric transformations, specific research detailing the catalytic performance of this particular 3-chloro substituted derivative is limited. Based on the principles of asymmetric catalysis and the known reactivity of analogous compounds, it holds significant potential for use in enantioselective C-C and C-heteroatom bond formations, as a core component of bifunctional organocatalysts, and in the desymmetrization of prochiral compounds. Further research into its specific applications would be necessary to fully elucidate its catalytic profile and potential advantages.

Theoretical and Computational Studies of 1s 1 3 Chlorophenyl Ethane 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a chiral diamine like (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine, these methods can elucidate its structure, reactivity, and potential interactions with other chemical species.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can accurately predict molecular geometries (bond lengths, bond angles), vibrational frequencies, and other electronic properties. researchgate.netrsc.org A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This analysis would provide insights into the spatial arrangement of the 3-chlorophenyl group and the ethane-1,2-diamine backbone.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). nsf.govnih.gov

For this compound, an FMO analysis would identify the locations of the HOMO and LUMO. The HOMO is expected to be localized primarily on the nitrogen atoms of the diamine group, indicating these sites are the most nucleophilic and likely to react with electrophiles. nsf.gov The LUMO would likely be distributed across the aromatic chlorophenyl ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This data is illustrative and not based on actual experimental or calculated values.)

Parameter Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding. mdpi.com The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In an MEP map of this compound, the areas around the nitrogen atoms of the diamine moiety would be expected to be red or yellow, signifying negative potential due to the lone pairs of electrons. These are the primary sites for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amine groups would appear blue, representing positive potential. nih.gov Such maps are crucial for understanding how this molecule might bind as a ligand to a metal center or interact with a substrate in a catalytic process.

Prediction of Chemical Reactivity Descriptors

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

Table 2: Hypothetical Chemical Reactivity Descriptors (Note: This data is illustrative and not based on actual experimental or calculated values.)

Descriptor Value (eV) Formula
Chemical Hardness (η) 2.65 (ELUMO - EHOMO) / 2
Electronegativity (χ) 3.85 -(EHOMO + ELUMO) / 2

Molecular Modeling and Conformational Searching

This compound is a flexible molecule due to the rotatable single bonds in its ethane (B1197151) backbone and the bond connecting the phenyl ring. Molecular modeling and conformational searching are computational techniques used to explore the different possible three-dimensional arrangements (conformers) of a molecule and identify the most stable, low-energy structures.

This analysis is critical because the specific conformation of a chiral ligand often dictates the stereochemical outcome of a reaction. The process involves systematically rotating the bonds and calculating the energy of each resulting conformer. The results would reveal the preferred spatial orientation of the chlorophenyl group relative to the two amine groups, which is essential for understanding its role in asymmetric catalysis.

Mechanistic Insights into Stereoselective Reaction Pathways

Chiral diamines like this compound are frequently used as ligands in asymmetric catalysis to control the stereochemistry of a reaction. researchgate.net Computational chemistry can provide profound insights into the reaction mechanisms, explaining why one stereoisomer is formed preferentially over another.

By modeling the entire reaction pathway, including reactants, transition states, intermediates, and products, researchers can determine the energies of the different stereoisomeric transition states. The transition state with the lower activation energy will be favored, leading to the observed major product. nih.gov For this compound, such a study would involve modeling its complex with a metal catalyst and the reacting substrates. The calculations would reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric hindrance) between the chiral ligand and the substrate in the transition state that are responsible for the stereoselectivity.

Ligand-Metal Interaction Modeling for Catalyst Design

The design of effective asymmetric catalysts is a cornerstone of modern synthetic chemistry, enabling the selective production of single enantiomers of chiral molecules. This compound serves as a valuable chiral ligand in this endeavor. Its utility is fundamentally linked to the specific three-dimensional arrangement it adopts when coordinated to a metal center. Theoretical and computational modeling provides a powerful lens through which to understand and predict the subtleties of these ligand-metal interactions, thereby guiding the rational design of novel and more efficient catalysts.

At the heart of computational catalyst design is the principle that the steric and electronic properties of the ligand dictate the environment around the catalytically active metal center. For this compound, the key structural features influencing its coordination are the stereogenic center, the phenyl group, and the chlorine substituent. Computational methods, most notably Density Functional Theory (DFT), are employed to model how these features govern the geometry and stability of the resulting metal complexes. researchgate.netnih.gov

The modeling process typically begins with the in silico construction of the metal complex. This involves defining the initial coordinates of the metal ion and the this compound ligand. The geometry of this initial structure is then optimized to find the lowest energy conformation. This process yields critical data on the predicted bond lengths, bond angles, and dihedral angles of the complex. These structural parameters are not merely descriptive; they provide a quantitative measure of the steric strain and electronic communication between the ligand and the metal. For example, the bond lengths between the nitrogen atoms of the diamine and the metal center can indicate the strength of the coordination bond. researchgate.net

The 3-chlorophenyl group on the ligand backbone exerts a significant influence on the electronic properties of the catalyst. The chlorine atom is an electron-withdrawing group, which can modulate the electron density at the metal center. This electronic tuning is crucial as the reactivity of the catalyst often depends on the electron-richness of the metal. DFT calculations can quantify this effect by computing the partial atomic charges on the metal and the ligand atoms. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can reveal the nature of the ligand-to-metal charge transfer and back-bonding interactions, which are fundamental to catalytic activity. nih.govnih.gov

Steric factors play an equally important role in determining the enantioselectivity of a catalyst. The bulky phenyl group creates a chiral pocket around the metal's active site. This steric hindrance can force the substrate to approach the catalyst from a specific direction, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov Molecular modeling allows for the visualization and quantification of this chiral environment. By calculating the steric map or the accessible surface area around the active site, researchers can predict which enantiotopic face of the substrate will be more likely to react.

The table below presents hypothetical, yet representative, data from a DFT calculation on a rhodium(I) complex of this compound. Such data is instrumental in comparing the subtle differences between various ligand-metal combinations.

ParameterCalculated ValueSignificance
Rh-N1 Bond Length (Å)2.08Indicates the strength of the coordination bond to the first nitrogen atom.
Rh-N2 Bond Length (Å)2.10A slight elongation may suggest steric strain from the phenyl group.
N1-Rh-N2 Bite Angle (°)82.5Defines the geometry of the chelate ring, influencing catalyst stability.
HOMO-LUMO Gap (eV)3.5Relates to the electronic stability and reactivity of the complex.
Mulliken Charge on Rh+0.45Quantifies the electron-donating effect of the ligand on the metal center.

Modeling can also be used to simulate the entire catalytic cycle. By calculating the energy of transition states and intermediates for the reaction with both enantiomers of a substrate, a theoretical enantiomeric excess (% ee) can be predicted. This predictive power is invaluable for screening potential catalyst candidates before embarking on time-consuming and resource-intensive experimental work. nih.gov The difference in the activation energies for the two diastereomeric transition states is directly related to the expected enantioselectivity of the reaction.

A comparative analysis of calculated and experimental data is crucial for validating the computational models. researchgate.net A strong correlation between predicted and observed structures and selectivities builds confidence in the model's ability to guide the design of new catalysts. For instance, modifications to the ligand, such as altering the substituent on the phenyl ring or changing its position, can be modeled to assess their impact on catalytic performance. This iterative process of computational modeling and experimental validation accelerates the discovery of catalysts with superior activity and selectivity.

Chemical Reactivity and Derivatization Studies of 1s 1 3 Chlorophenyl Ethane 1,2 Diamine

Transformations of Amine Functionalities

The vicinal diamine structure contains two nucleophilic nitrogen atoms, which are the primary sites for a variety of chemical transformations. These reactions allow for the synthesis of a wide array of derivatives with applications in coordination chemistry and catalysis.

Condensation Reactions leading to Imine and Schiff Base Formation

The primary amine groups of (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This type of reaction, which involves the formation of a carbon-nitrogen double bond (azomethine group) and the elimination of a water molecule, is typically reversible and can be driven to completion by removing water from the reaction mixture. masterorganicchemistry.comnih.gov

The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the stable imine product. masterorganicchemistry.com Given the two amine groups in the molecule, reactions with dicarbonyl compounds or a 2:1 molar ratio of a monocarbonyl compound can lead to the formation of more complex structures, including macrocycles. nih.gov The reaction with aromatic aldehydes is particularly favorable due to the formation of a stable conjugated system.

The table below illustrates potential condensation reactions.

Carbonyl ReactantExpected ProductProduct Class
Salicylaldehyde (B1680747)(S)-2-(((1-(3-chlorophenyl)-2-aminoethyl)imino)methyl)phenolMono-Schiff Base
Acetone(S)-N1-(propan-2-ylidene)-1-(3-chlorophenyl)ethane-1,2-diamineMono-Ketimine
Benzil (1,2-diphenylethane-1,2-dione)(S)-2-(3-chlorophenyl)-2,3-diphenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazoleHeterocyclic Product
2,6-DiformylpyridineMacrocyclic Schiff Base[2+2] or [3+3] Macrocycle

Alkylation and Acylation Reactions at Nitrogen Centers

The nucleophilic nature of the nitrogen atoms allows for straightforward alkylation and acylation. In alkylation reactions, the amine groups can react with alkyl halides via nucleophilic substitution to form secondary or tertiary amines. The extent of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. The use of bulky alkylating agents may favor mono-alkylation due to steric hindrance.

Acylation involves the reaction with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is generally very efficient. Due to the presence of two amine groups, di-acylation is a common outcome, leading to the formation of diamides. These reactions are fundamental for introducing new functional groups or for protecting the amine moieties during subsequent chemical modifications. For instance, acylation of a related compound, N1,N1-diethylethane-1,2-diamine, with 2-(4-chlorophenyl)propionic acid has been reported in the synthesis of benzimidazole (B57391) derivatives. researchgate.net

The following table presents representative alkylation and acylation reactions.

ReagentProduct TypeExample Product Name
Methyl IodideAlkylated Amine(1S)-N1,N1,N2,N2-Tetramethyl-1-(3-chlorophenyl)ethane-1,2-diamine
Benzyl BromideAlkylated Amine(1S)-N1,N2-Dibenzyl-1-(3-chlorophenyl)ethane-1,2-diamine
Acetyl ChlorideAmide(S)-N-(2-amino-1-(3-chlorophenyl)ethyl)acetamide (Mono-acylation)
Benzoyl AnhydrideAmide(S)-N,N'-(1-(3-chlorophenyl)ethane-1,2-diyl)dibenzamide (Di-acylation)

Reactivity of the Chlorophenyl Moiety

The 3-chlorophenyl group is subject to reactions typical of substituted benzene (B151609) rings, primarily aromatic substitution reactions. The outcome is governed by the electronic properties of the existing substituents: the chloro group and the (S)-1-amino-2-aminoethyl side chain.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Ring

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich benzene ring. The regioselectivity of the attack is directed by the substituents already present.

Chloro Group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance, which stabilizes the intermediate carbocation (arenium ion). scranton.edu

Aminoethyl Group: The alkylamine side chain is an activating, ortho, para-directing group.

The combined effect of these two groups determines the position of further substitution. The activating effect of the alkylamine group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The chloro group at position 3 will further influence this, with position 4 being sterically hindered and position 6 being the most likely site of attack.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the displacement of a leaving group (in this case, the chloride ion) by a strong nucleophile. wikipedia.org This mechanism is generally unfavorable for simple aryl halides like chlorobenzene. It requires the aromatic ring to be electron-deficient, a condition achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

For this compound, the ring is activated by the aminoethyl group, making it electron-rich and thus highly unreactive towards nucleophilic attack. masterorganicchemistry.com Therefore, SNAr reactions will not proceed under normal conditions. For such a reaction to occur, the aromatic ring would first need to be modified by introducing a potent EWG at a position ortho or para to the chlorine atom (i.e., positions 2, 4, or 6).

The table below summarizes the expected reactivity.

Reaction TypeReagent ExampleExpected Outcome
EAS (Nitration)HNO₃/H₂SO₄Substitution occurs primarily at the C6 and C2 positions of the phenyl ring.
EAS (Halogenation)Br₂/FeBr₃Substitution occurs primarily at the C6 and C2 positions of the phenyl ring.
SNArNaOHNo reaction under standard conditions. wikipedia.orglibretexts.org
SNAr on a modified ring (e.g., with a -NO₂ group at C4)NaOHDisplacement of the chloride ion by a hydroxyl group to form a phenol (B47542) derivative.

Stereochemical Retention and Inversion Pathways during Chemical Reactions

Reactions involving the chiral carbon atom (C1, the carbon attached to both the phenyl ring and an amine group) can proceed with distinct stereochemical outcomes. The pathway taken—retention, inversion, or racemization—depends on the reaction mechanism. scribd.com

Inversion of Configuration: This is the hallmark of a bimolecular nucleophilic substitution (SN2) reaction. If the hydroxyl group of a corresponding amino alcohol derivative were converted into a good leaving group (e.g., a tosylate), a subsequent attack by a nucleophile would occur from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter. utexas.eduyoutube.com

Racemization: This outcome, the formation of an equal mixture of enantiomers, occurs when a reaction proceeds through a planar, achiral intermediate, such as a carbocation formed in a unimolecular nucleophilic substitution (SN1) reaction. utexas.eduyoutube.com The nucleophile can then attack either face of the planar carbocation with equal probability, leading to both retention and inversion products in a 1:1 ratio. youtube.com For the chiral center in this compound, an SN1 pathway would be disfavored but could be forced under specific conditions that promote carbocation formation.

The stereochemical fate of a reaction at the chiral center is summarized below.

MechanismKey FeatureStereochemical Outcome
SN2Backside nucleophilic attackInversion
SN1Planar carbocation intermediateRacemization (Inversion + Retention)
Neighboring Group ParticipationIntramolecular cyclization/ring-openingRetention
Double SN2Two sequential inversionsRetention

Structure Activity Relationship Sar Studies for 1s 1 3 Chlorophenyl Ethane 1,2 Diamine Analogs

Impact of Halogen Substituent Position and Number on Reactivity and Stereoselectivity

The nature and placement of halogen substituents on the phenyl ring of 1-phenylethane-1,2-diamine (B1297429) derivatives significantly modulate their electronic properties and, consequently, their performance in catalytic applications. Halogens exert a dual electronic influence: a deactivating inductive effect (-I) and a donating resonance effect (+R). libretexts.orgaakash.ac.in The interplay of these effects governs the reactivity of the aromatic ring and the acidity of the amine protons.

Generally, the inductive effect of halogens withdraws electron density from the benzene (B151609) ring, making it less reactive towards electrophilic substitution. libretexts.org However, the resonance effect directs incoming electrophiles to the ortho and para positions. aakash.ac.in In the context of the diamine ligand, these electronic modifications can influence the coordination properties of the nitrogen atoms with metal centers.

A hypothetical comparative study might look like this:

Halogen PositionEnantiomeric Excess (ee%) in a Model Reaction
2-Chloro92%
3-Chloro88%
4-Chloro95%
3,5-Dichloro85%
This table is illustrative and based on general principles of SAR in similar catalytic systems.

Effects of N-Substitution on Chiral Induction and Ligand Performance

Modification of the nitrogen atoms in the 1,2-diamine backbone through N-substitution is a common strategy to fine-tune the steric and electronic environment of a chiral ligand. Introducing alkyl or aryl groups on one or both nitrogen atoms can significantly impact the ligand's conformational flexibility and its ability to induce chirality in a reaction.

Research on derivatives of diphenylethylenediamine (DPEN) has shown that even simple mono-N-alkylation can alter catalytic outcomes. mdpi.com Increasing the steric bulk of the N-substituent can create a more defined chiral pocket around the metal center, which can lead to higher enantioselectivity. mdpi.com However, excessive steric hindrance can also impede substrate approach and lower the reaction rate.

For example, in a nitroso aldol (B89426) reaction catalyzed by protonated chiral diamines, a study demonstrated that as the steric hindrance of the N-alkyl group increased, the yield of the reaction decreased, while the stereoselectivity saw a slight increase. mdpi.com

Table of N-Substitution Effects on a Model Reaction:

N-SubstituentYield (%)Enantiomeric Excess (ee%)
-H9598
-MethylLower than -HSlightly higher than -H
-iso-PropylLower than -MethylHigher than -Methyl
-tert-ButylLowestHighest
Data adapted from a study on related chiral diamine catalysts. mdpi.com

The electronic nature of the N-substituent is also a key factor. Electron-withdrawing groups, such as tosyl or Boc groups, can alter the nucleophilicity of the nitrogen atoms and the stability of the resulting metal complexes. These modifications are often crucial for achieving high performance in various catalytic C-H amination and cyclization reactions. nih.gov

Comparative Studies with Related Chiral 1,2-Diamine Derivatives and Isomers

The performance of (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine is best understood in the context of its isomers and other related chiral 1,2-diamines. Chiral 1,2-diamines are a cornerstone of asymmetric synthesis, and extensive research has been conducted on derivatives of stilbenediamine (stien) and diphenylethylenediamine (DPEN). rsc.orgrsc.org

Comparative studies often reveal subtle but significant differences in catalytic efficiency and stereoselectivity. For example, the replacement of a phenyl group with a different aryl or heteroaryl group can influence the pi-stacking interactions between the ligand and the substrate, which can be a critical factor in stereodifferentiation.

Furthermore, the diamine backbone's conformation plays a vital role. While acyclic diamines like the title compound are conformationally flexible, cyclic diamines such as 1,2-diaminocyclohexane have a more rigid structure. This rigidity can be advantageous in certain catalytic systems by reducing the number of possible transition states and thereby enhancing enantioselectivity.

The synthesis of various chiral 1,2-diamine derivatives has been a subject of intense research, with methods including asymmetric lithiation-substitution and copper-catalyzed additions providing access to a wide array of structures for comparative analysis. nih.govacs.org These synthetic efforts enable the systematic evaluation of different structural motifs and their impact on catalytic performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.